molecular formula C11H11BrN2 B13720923 1-(4-Bromophenethyl)-1H-pyrazole

1-(4-Bromophenethyl)-1H-pyrazole

Cat. No.: B13720923
M. Wt: 251.12 g/mol
InChI Key: GVOPTRBPCCUWON-UHFFFAOYSA-N
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Description

1-(4-Bromophenethyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles It is characterized by the presence of a bromophenethyl group attached to the pyrazole ring

Preparation Methods

The synthesis of 1-(4-Bromophenethyl)-1H-pyrazole typically involves the reaction of 4-bromophenethyl bromide with hydrazine hydrate, followed by cyclization. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process. Industrial production methods may involve optimization of reaction conditions to improve yield and purity.

Chemical Reactions Analysis

1-(4-Bromophenethyl)-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Cyclization Reactions: The pyrazole ring can participate in cyclization reactions to form more complex structures.

Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, and oxidizing agents like hydrogen peroxide or potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenethyl)-1H-pyrazole involves its interaction with specific molecular targets. The bromophenethyl group may facilitate binding to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest potential interactions with cellular signaling pathways.

Comparison with Similar Compounds

1-(4-Bromophenethyl)-1H-pyrazole can be compared with other similar compounds, such as:

    1-(4-Chlorophenethyl)-1H-pyrazole: Similar structure but with a chlorine atom instead of bromine.

    1-(4-Fluorophenethyl)-1H-pyrazole: Contains a fluorine atom in place of bromine.

    1-(4-Methylphenethyl)-1H-pyrazole: Features a methyl group instead of a halogen.

The uniqueness of this compound lies in its specific bromine substitution, which can influence its reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C11H11BrN2

Molecular Weight

251.12 g/mol

IUPAC Name

1-[2-(4-bromophenyl)ethyl]pyrazole

InChI

InChI=1S/C11H11BrN2/c12-11-4-2-10(3-5-11)6-9-14-8-1-7-13-14/h1-5,7-8H,6,9H2

InChI Key

GVOPTRBPCCUWON-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)CCC2=CC=C(C=C2)Br

Origin of Product

United States

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